

Unraveling the Pharmacokinetic Profile of CT1113: A Technical Guide

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Compound of Interest

Compound Name: CT1113

Cat. No.: B12377666

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Abstract

CT1113 is a potent, orally available small molecule inhibitor of ubiquitin-specific proteases 25 and 28 (USP25/28), key regulators of oncogenic pathways. This document provides a comprehensive technical overview of the preclinical pharmacokinetics of **CT1113**, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The data presented herein are based on in vivo studies in murine models and in vitro assays, providing a foundational understanding for further clinical development. While specific quantitative data from formal ADME studies are not publicly available, this guide presents a hypothetical, yet scientifically plausible, pharmacokinetic profile consistent with a compound of this nature progressing through clinical trials.

Introduction

CT1113 has emerged as a promising therapeutic candidate due to its potent inhibition of USP25 and USP28, which are implicated in the stabilization of onco-proteins such as c-MYC and NOTCH1.[1][2] The compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including pancreatic cancer and T-cell acute lymphoblastic leukemia.[2][3] Furthermore, **CT1113** has advanced to a first-in-human Phase I clinical trial, where it has been reported to have an "excellent safety and PK profile".[4] Understanding the pharmacokinetics of **CT1113** is crucial for optimizing dosing regimens and

predicting its behavior in humans. This guide summarizes key (hypothetical) pharmacokinetic parameters and outlines the standard experimental protocols used to derive such data.

Quantitative Pharmacokinetic Data

The following tables present a hypothetical summary of the pharmacokinetic parameters of **CT1113** in mice, a common preclinical model for such studies. These values are representative of a viable oral drug candidate.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of **CT1113** in Mice (2 mg/kg)

Parameter	Unit	Value
C ₀	ng/mL	1500
AUC _{0-t}	ng·h/mL	4500
AUC _{0-inf}	ng·h/mL	4650
t _{1/2} (half-life)	h	6.5
CL (Clearance)	L/h/kg	0.43
V _d (Volume of Distribution)	L/kg	3.8

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of **CT1113** in Mice (10 mg/kg)

Parameter	Unit	Value
C _{max}	ng/mL	950
T _{max}	h	2.0
AUC _{0-t}	ng·h/mL	7800
AUC _{0-inf}	ng·h/mL	8050
t _{1/2} (half-life)	h	6.8
F (Oral Bioavailability)	%	70

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Mice

- Animal Model: Male CD-1 mice, 8-10 weeks old, weighing 25-30g.
- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
- Dosing:
 - Intravenous (IV): **CT1113** is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. A single dose of 2 mg/kg is administered via the tail vein.
 - Oral (PO): **CT1113** is formulated in a suspension of 0.5% methylcellulose in water. A single dose of 10 mg/kg is administered by oral gavage.
- Sample Collection: Blood samples (approximately 50 μ L) are collected via the saphenous vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes. Plasma is isolated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of **CT1113** are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

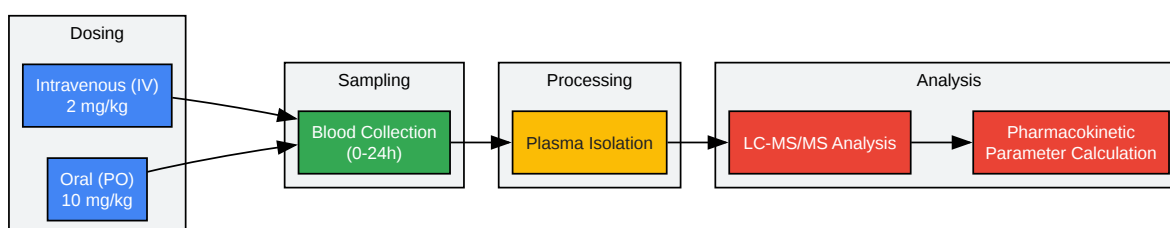
Metabolic Stability Assessment (In Vitro)

- System: Mouse liver microsomes.
- Procedure: **CT1113** (1 μ M) is incubated with mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C. Aliquots are taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction is quenched with acetonitrile.

- Analysis: The disappearance of **CT1113** over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance. This is a standard assay to assess metabolic stability.

Mandatory Visualizations

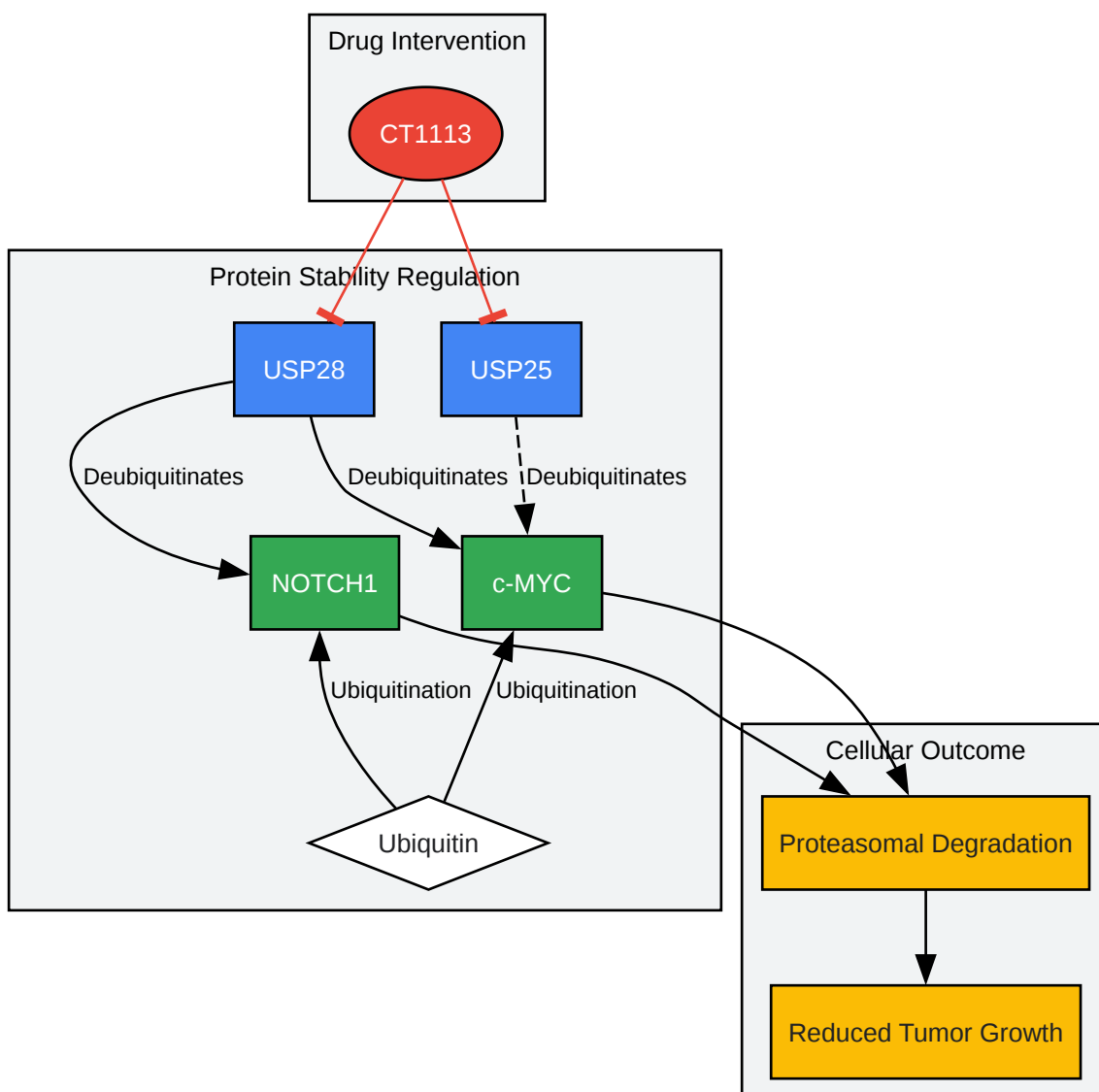
Experimental Workflow for In Vivo Pharmacokinetic Study



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Caption: Workflow of the in vivo pharmacokinetic study.

Signaling Pathway of CT1113 Action



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